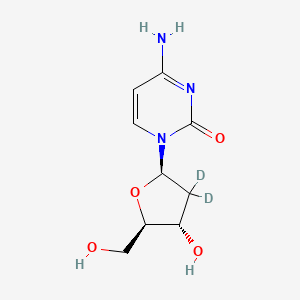

2'-Deoxy Cytidine-2',2'-d2

Description

Significance of Stable Isotope Labeling in Biomolecular Investigations

Stable isotope labeling is a technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope. metsol.com This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to behave naturally within a biological system. metsol.com However, this mass difference can be detected by sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. silantes.com This allows researchers to trace the fate of labeled molecules, quantify their abundance, and study their interactions with other biomolecules with high precision. silantes.comsilantes.com

The applications of stable isotope labeling in biomolecular research are vast and diverse. In proteomics, it enables the accurate quantification of protein expression levels under different conditions. creative-proteomics.com In metabolomics, it is crucial for elucidating metabolic pathways and understanding the dynamics of nutrient utilization. silantes.com Furthermore, in the study of nucleic acids, stable isotope labeling has revolutionized our understanding of DNA and RNA structure, function, and metabolism. silantes.comsilantes.com

The Role of Deuterium (B1214612) in Elucidating Biological Mechanisms

Deuterium (²H or D), a stable isotope of hydrogen, has proven to be a particularly useful tool in biological research. frontiersin.org The replacement of hydrogen with deuterium, known as deuteration, can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered due to the mass difference. This effect can be exploited to study reaction mechanisms and the roles of specific hydrogen atoms in enzymatic catalysis. researchgate.net

Moreover, the substitution of hydrogen with deuterium can influence the strength of hydrogen bonds and hydrophobic interactions, which are critical for maintaining the three-dimensional structure and stability of biomolecules like proteins and nucleic acids. frontiersin.org Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) leverage the exchange of protons for deuterons to probe the solvent accessibility and conformational dynamics of proteins, providing insights into their folding, binding, and function. longdom.org

Specific Focus: 2'-Deoxycytidine-2',2'-d2 as a Research Probe

2'-Deoxycytidine (B1670253) is a fundamental component of DNA. medchemexpress.comthermofisher.com Its deuterated analog, 2'-Deoxycytidine-2',2'-d2, where two hydrogen atoms on the 2' position of the deoxyribose sugar are replaced by deuterium, serves as a specialized probe in various research applications. The strategic placement of deuterium at the 2' position of the deoxyribose sugar makes this molecule particularly useful for specific types of investigations.

This isotopic substitution can be used to study the intricate details of DNA structure and dynamics. For instance, in NMR spectroscopy, the presence of deuterium can simplify complex spectra and provide specific distance and conformational restraints, aiding in the determination of high-resolution DNA structures. cdnsciencepub.com Furthermore, the kinetic isotope effect associated with deuteration at this position can be utilized to investigate the mechanisms of enzymes that interact with the DNA backbone, such as DNA polymerases and repair enzymes.

The table below summarizes key research findings related to the use of deuterated nucleosides and specifically highlights the potential applications of 2'-Deoxycytidine-2',2'-d2.

| Research Area | Key Findings and Applications |

| DNA Structure and Dynamics | Deuterium labeling at the 2' position can help in the assignment of NMR signals and provide crucial information for determining the three-dimensional structure of DNA. cdnsciencepub.com |

| Enzyme Mechanism Studies | The kinetic isotope effect resulting from deuteration at the 2' position can be used to probe the transition states of enzymatic reactions involving DNA, such as those catalyzed by DNA polymerases and repair enzymes. |

| Metabolic Tracing | Labeled 2'-Deoxycytidine can be used to trace the pathways of nucleotide metabolism and DNA synthesis in cells. smolecule.com |

By incorporating 2'-Deoxycytidine-2',2'-d2 into their experimental designs, researchers can gain a deeper and more nuanced understanding of the fundamental processes that govern the storage and expression of genetic information. As analytical techniques continue to advance in sensitivity and resolution, the utility of such precisely labeled molecules in unraveling the complexities of the cell is set to expand even further.

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O4 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

4-amino-1-[(2R,4S,5R)-3,3-dideuterio-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i3D2 |

InChI Key |

CKTSBUTUHBMZGZ-PHQAARDISA-N |

Isomeric SMILES |

[2H]C1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)[2H] |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |

Origin of Product |

United States |

Analytical Techniques Leveraging 2 Deoxy Cytidine 2 ,2 D2 Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the three-dimensional structure and dynamics of biomolecules in solution. wikipedia.org However, for complex macromolecules like nucleic acids, spectral overlap can severely complicate analysis. The strategic incorporation of deuterium (B1214612), as in 2'-Deoxycytidine-2',2'-d2, offers a potent solution to this challenge.

Simplification of NMR Spectra via Deuteration

The primary advantage of using 2'-Deoxycytidine-2',2'-d2 in NMR studies is the simplification of complex proton (¹H) NMR spectra. The substitution of protons with deuterons at the C2' position of the deoxyribose ring effectively removes the corresponding ¹H signals from the spectrum. This is because deuterium has a different gyromagnetic ratio and resonates at a vastly different frequency from protons, rendering it "invisible" in standard ¹H NMR experiments.

This spectral editing is particularly advantageous in the analysis of large RNA molecules, where extensive overlap of ribose proton resonances is a major obstacle. nih.gov By selectively deuterating specific residues, such as incorporating 2'-Deoxycytidine-2',2'-d2, researchers can effectively "turn off" signals from those regions, allowing for the unambiguous assignment and analysis of the remaining protonated residues. nih.govnih.gov This approach significantly reduces spectral crowding and facilitates the extraction of precise structural information. nih.gov

"NMR-Window" Technique for Structural and Dynamic Studies of Nucleic Acids

The "NMR-Window" technique is a sophisticated approach that utilizes non-uniform or site-specific deuterium labeling to create a "window" in the NMR spectrum, allowing for focused analysis of a particular region of a nucleic acid. nih.gov The incorporation of 2'-Deoxycytidine-2',2'-d2 can be a key component of this strategy. By strategically placing these deuterated nucleosides within a larger oligonucleotide, researchers can create a simplified spectral region, enabling the unambiguous assignment of non-exchangeable aromatic and sugar protons within that window.

This method is instrumental in studying the structure of large nucleic acid molecules, such as RNA hairpins, where complete protonation would lead to intractable spectral complexity. The simplified "NMR-window" allows for the detailed structural and dynamic characterization of a specific motif or region of interest within the context of the larger biomolecule.

Investigation of Nucleic Acid Conformation and Dynamics

The use of isotopically labeled nucleosides, including deuterated variants like 2'-Deoxycytidine-2',2'-d2, is crucial for detailed conformational and dynamic studies of nucleic acids and their complexes. nih.govnih.gov By combining deuterium labeling with ¹³C enrichment, researchers can perform advanced NMR experiments to probe the intricate structural details of these biomolecules. nih.gov

A notable study utilized ¹³C/²H double-labeled 2'-deoxycytidine (B1670253) to investigate its conformation when bound to the enzyme human deoxycytidine kinase (dCK). nih.gov Through the use of Transferred Nuclear Overhauser Effect (TRNOE) and Transferred Dipole-Dipole Cross-correlated Relaxation experiments, it was determined that the 2'-deoxycytidine ligand adopts a South-type sugar pucker conformation when bound to the enzyme. nih.gov This specific conformational information is vital for understanding the enzyme's mechanism and for the rational design of new therapeutic agents. rsc.org

Table 1: Conformational State of 2'-Deoxycytidine Bound to Deoxycytidine Kinase

| Parameter | Conformation |

|---|

Deuterium Kinetic Isotope Effects (DKIE) in Mechanistic Investigations

The replacement of a hydrogen atom with a deuterium atom at a reaction center can lead to a change in the reaction rate, an effect known as the Deuterium Kinetic Isotope Effect (DKIE). epfl.ch This phenomenon arises from the difference in zero-point vibrational energies between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break. epfl.ch By measuring the DKIE, researchers can gain valuable insights into the rate-determining step of an enzymatic reaction and the nature of the transition state. epfl.chnih.gov

While specific studies detailing the use of 2'-Deoxycytidine-2',2'-d2 for DKIE analysis of nucleic acid-modifying enzymes are not abundant in the readily available literature, the principle remains a powerful tool for mechanistic enzymology. nih.govnih.gov For instance, if the cleavage of the C2'-H bond of a deoxycytidine residue is part of the rate-limiting step of an enzyme-catalyzed reaction, substituting this position with deuterium would be expected to slow down the reaction, resulting in a primary DKIE (kH/kD > 1). The magnitude of this effect can provide information about the symmetry of the transition state. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and quantification of biomolecules. The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry, ensuring high accuracy and precision.

Quantitative Analysis of Labeled Biomolecules

In quantitative mass spectrometry, a known amount of an isotopically labeled version of the analyte of interest is added to a sample as an internal standard. 2'-Deoxycytidine-2',2'-d2 can serve as an excellent internal standard for the quantification of 2'-deoxycytidine and its modified forms in biological samples. Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer.

The key difference is its mass, which is increased by two daltons due to the two deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By comparing the peak intensities of the analyte and the known concentration of the internal standard, a precise quantification of the analyte can be achieved. This approach is particularly valuable for measuring the levels of modified nucleosides, such as DNA adducts, which can be present at very low concentrations in biological matrices. nih.gov

Table 2: Example Data for Quantitative Analysis using a Deuterated Internal Standard

| Analyte | Analyte Peak Area | Internal Standard (IS) Peak Area | IS Concentration (ng/mL) | Calculated Analyte Concentration (ng/mL) |

|---|---|---|---|---|

| 2'-deoxycytidine | 150,000 | 300,000 | 10 | 5 |

| Sample A | 225,000 | 300,000 | 10 | 7.5 |

This table presents hypothetical data to illustrate the principle of quantitative analysis using an internal standard. The calculated analyte concentration is determined by the ratio of the analyte peak area to the internal standard peak area, multiplied by the known concentration of the internal standard.

Applications of 2 Deoxy Cytidine 2 ,2 D2 in Mechanistic Biochemical Studies

Elucidation of DNA Replication and Repair Mechanisms

The use of 2'-Deoxycytidine-2',2'-d2 and other deuterated nucleosides is instrumental in elucidating the intricate mechanisms of DNA replication and repair. By measuring the changes in reaction rates upon isotopic substitution, researchers can infer the degree of bond breaking or formation at the labeled position during the rate-determining step of a reaction.

DNA polymerases, the enzymes responsible for synthesizing DNA, exhibit remarkable specificity in selecting the correct nucleotide for incorporation. The mechanism of this selection process can be probed using deuterated nucleotides. While specific studies focusing solely on 2'-Deoxycytidine-2',2'-d2 are not extensively documented in publicly available literature, the principles of using 2'-deuterated nucleosides are well-established.

The presence of deuterium (B1214612) at the 2' position can influence the sugar pucker conformation of the nucleoside, which is a critical aspect of substrate recognition by DNA polymerases. Alterations in the rate of incorporation of a 2'-deuterated nucleotide compared to its non-deuterated counterpart can reveal the extent to which the enzyme interacts with the 2'-hydrogens during the binding and catalytic steps. A significant kinetic isotope effect would suggest a direct interaction or a conformational change involving the 2'-position in the transition state of the polymerization reaction.

For example, a solvent deuterium isotope effect of three to seven has been observed on the rate constant for nucleotide incorporation by some polymerases, indicating that proton transfers are involved in the rate-limiting transition state. unc.edu While this is a solvent effect, it highlights the sensitivity of the polymerase reaction to isotopic substitution.

| Parameter | Hypothetical Value (dC) | Hypothetical Value (dC-d2) | Kinetic Isotope Effect (kH/kD) | Interpretation |

|---|---|---|---|---|

| k_pol (s⁻¹) | 100 | 90 | 1.11 | Small KIE suggests 2'-H abstraction is not rate-limiting. |

| K_d (μM) | 10 | 10.5 | - | Minimal effect on binding affinity. |

This table presents hypothetical data to illustrate the type of results that would be obtained in a kinetic study of DNA polymerase with 2'-Deoxycytidine-2',2'-d2. The values are for illustrative purposes only.

The fidelity of DNA replication refers to the ability of DNA polymerase to incorporate the correct nucleotide opposite a template base. nih.gov Processivity, on the other hand, is the enzyme's ability to catalyze consecutive reactions without dissociating from the substrate. researchgate.net Deuterated nucleosides can be employed to investigate both of these crucial aspects.

By measuring the rates of correct and incorrect incorporation of 2'-Deoxycytidine-2',2'-d2, researchers can determine if the 2'-hydrogens play a role in the discrimination against incorrect nucleotides. A differential kinetic isotope effect for correct versus incorrect incorporation would provide evidence for the involvement of the 2'-position in maintaining fidelity.

Similarly, the effect of incorporating a stretch of deuterated nucleotides on the processivity of a DNA polymerase can be examined. A change in processivity could indicate that interactions with the 2'-hydrogens contribute to the stability of the polymerase-DNA complex.

Many high-fidelity DNA polymerases possess a 3' to 5' exonuclease activity that serves as a proofreading mechanism to remove misincorporated nucleotides. nist.gov The mechanism of this exonucleolytic cleavage can be studied using DNA substrates containing 2'-Deoxycytidine-2',2'-d2.

If the abstraction of a 2'-hydrogen is part of the mechanism by which the exonuclease identifies or removes a mismatched nucleotide, then a kinetic isotope effect would be observed. By synthesizing DNA with a deuterated nucleotide at the 3' terminus and measuring the rate of its excision, the role of the 2'-position in the proofreading process can be determined. The absence of a significant KIE would suggest that the 2'-hydrogens are not directly involved in the rate-limiting step of the exonuclease reaction.

Analysis of DNA Damage and Modification Pathways

2'-Deoxycytidine-2',2'-d2 is a valuable tool for studying the mechanisms of DNA damage, particularly those initiated by radical species, and for investigating the formation and repair of DNA adducts.

A significant portion of DNA damage in living organisms is caused by free radicals, such as the hydroxyl radical (•OH), which can abstract hydrogen atoms from the deoxyribose sugar, leading to strand breaks. pnas.org The use of site-specifically deuterated DNA has been instrumental in determining which hydrogen atoms of the deoxyribose are most susceptible to radical attack.

In a key study, DNA molecules were prepared with deuterium incorporated at specific positions in the deoxyribose of various nucleotides. acs.org By measuring the deuterium kinetic isotope effects on the rate of DNA cleavage by hydroxyl radicals, it was demonstrated that the reactivity of the deoxyribose hydrogens follows the order: 5' H > 4' H > 3' H ≈ 2' H ≈ 1' H. acs.org This order of reactivity directly correlates with the solvent-accessible surface area of these hydrogen atoms. acs.org

These findings reveal the structural basis for the reaction of the hydroxyl radical with DNA and are crucial for understanding the mechanisms of DNA damage induced by ionizing radiation. acs.org

| Deuterated Position | Observed Kinetic Isotope Effect (kH/kD) | Inferred Reactivity |

|---|---|---|

| 1' | ~1.0 | Low |

| 2' | ~1.0 | Low |

| 3' | ~1.0 | Low |

| 4' | ~1.3 | Moderate |

| 5' | ~1.9 | High |

This table is adapted from data on deuterated deoxynucleosides to illustrate the kinetic isotope effects observed in hydroxyl radical-mediated DNA cleavage. The values are representative of the findings in the field. acs.org

DNA adducts are segments of DNA that are covalently bound to a chemical species. acs.org The formation of these adducts can lead to mutations and carcinogenesis. nih.gov Stable isotope labeling, including the use of deuterated compounds, is a powerful technique for studying the formation and repair of DNA adducts. nih.govtera.org

By exposing cells or DNA to a deuterated carcinogen, the resulting DNA adducts will also be deuterated. This allows for their distinction from endogenous adducts and facilitates their quantification using mass spectrometry. While studies specifically employing 2'-Deoxycytidine-2',2'-d2 in this context are not widely reported, the principle remains applicable. The use of a deuterated nucleoside could help in mechanistic studies of adduct formation at the sugar moiety or in elucidating the repair pathways that recognize and remove such adducts. For example, a kinetic isotope effect on the rate of repair of an adduct formed at a deuterated site could indicate the mechanism of the repair enzyme.

Mechanistic Studies of Nucleic Acid-Interacting Enzymes

The precise mechanisms by which enzymes interact with and modify nucleic acids are fundamental to understanding cellular processes. Isotopic labeling of substrates, such as the introduction of deuterium at specific positions, can provide invaluable insights into these mechanisms.

DNA Methyltransferase Inhibition and Demethylation Mechanisms

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA. Aberrant DNA methylation is a hallmark of many diseases, including cancer, making DNMTs significant therapeutic targets. Analogs of cytidine (B196190), such as 5-aza-2'-deoxycytidine, are well-known inhibitors of DNMTs. These inhibitors are incorporated into DNA and form a covalent adduct with the enzyme, leading to its irreversible inhibition and subsequent degradation.

The hypothetical use of 2'-Deoxycytidine-2',2'-d2 in studying DNMTs could provide information on the transition state of the methylation reaction. By comparing the reaction rates of the deuterated and non-deuterated substrates, a kinetic isotope effect (KIE) could be determined. A significant KIE would suggest that the cleavage of the C-H bond at the 2' position is involved in the rate-determining step of a particular enzymatic process. However, as the 2'-position of the deoxyribose sugar is not directly involved in the canonical DNA methylation reaction, a primary KIE would not be expected.

Studies on demethylation mechanisms, particularly those involving the TET family of enzymes which oxidize 5-methylcytosine, could potentially utilize 2'-Deoxycytidine-2',2'-d2 to probe for unexpected roles of the deoxyribose moiety in the catalytic cycle.

Cytidine Deaminase and Deoxycytidine Monophosphate Deaminase Activity Studies

Cytidine deaminases and deoxycytidine monophosphate (dCMP) deaminases are enzymes that catalyze the hydrolytic deamination of cytidine and dCMP to uridine (B1682114) and dUMP, respectively. These enzymes are crucial for nucleotide metabolism and are also involved in editing RNA and DNA.

The substrate specificity of these deaminases is a key area of investigation. While the primary catalytic action occurs at the pyrimidine (B1678525) base, interactions with the sugar moiety can influence substrate binding and catalytic efficiency. The use of 2'-Deoxycytidine-2',2'-d2 as a substrate could help to elucidate the importance of the 2'-position of the deoxyribose ring in the catalytic mechanism. A secondary KIE observed with the deuterated substrate might indicate that conformational changes at the 2'-position are important for achieving the optimal transition state geometry for deamination.

Data on the direct application of 2'-Deoxycytidine-2',2'-d2 in these specific enzymatic studies is not available in the current body of scientific literature. The following table, therefore, represents a hypothetical framework for how such data might be presented if it were to be generated in future research.

| Enzyme Studied | Hypothetical Isotopic Effect (kH/kD) | Potential Mechanistic Implication |

| DNA Methyltransferase (DNMT1) | ~1 | No significant primary kinetic isotope effect expected as the 2'-position is not directly involved in methyl transfer. |

| Cytidine Deaminase | >1 (Secondary KIE) | Could suggest that puckering or conformational changes at the 2'-position of the deoxyribose ring contribute to the stabilization of the transition state during deamination. |

Detailed Research Findings:

As of the latest literature review, there are no published research findings detailing the use of 2'-Deoxycytidine-2',2'-d2 in mechanistic studies of DNA methyltransferase or cytidine deaminase.

Metabolic Tracing and Flux Analysis Using 2 Deoxy Cytidine 2 ,2 D2

Tracing Deoxynucleotide Biosynthesis and Salvage Pathways

The use of 2'-Deoxycytidine-2',2'-d2 allows for the detailed investigation of the two primary pathways for deoxynucleotide production: the de novo synthesis pathway and the salvage pathway. When cells are cultured in the presence of this labeled compound, it is taken up and phosphorylated by deoxycytidine kinase, a key enzyme in the salvage pathway. This process converts it into labeled deoxycytidine monophosphate (dCMP), which can then be further phosphorylated to deoxycytidine triphosphate (dCTP) and incorporated into DNA.

By using techniques such as mass spectrometry to analyze the isotopic enrichment in the intracellular nucleotide pools and in the DNA itself, researchers can distinguish between the contributions of the salvage pathway versus the de novo pathway. For instance, a high incorporation of the deuterium (B1214612) label from 2'-Deoxycytidine-2',2'-d2 into the dCTP pool and subsequently into DNA would indicate a high reliance on the salvage pathway for deoxycytidine nucleotides. Conversely, a lower enrichment would suggest a greater contribution from the de novo synthesis pathway, which utilizes ribonucleotide reductase to convert cytidine (B196190) diphosphate (B83284) (CDP) to deoxycytidine diphosphate (dCDP).

Quantitative Analysis of Intracellular Nucleotide Pools and Turnover

A significant application of 2'-Deoxycytidine-2',2'-d2 is in the precise measurement of intracellular deoxynucleoside triphosphate (dNTP) pool sizes and their turnover rates. The balance of these pools is critical for the fidelity of DNA replication and repair. Isotope dilution mass spectrometry is a common method employed for this purpose. In this approach, a known amount of the labeled 2'-Deoxycytidine-2',2'-d2 is introduced to the cells, and after a period of incubation, the cells are lysed, and the nucleotides are extracted.

The ratio of the labeled to unlabeled dCTP is then measured. By knowing the amount of the labeled standard added, the absolute quantity of the endogenous dCTP pool can be calculated. Furthermore, by performing pulse-chase experiments, where the cells are first incubated with the labeled compound and then transferred to a medium with unlabeled deoxycytidine, the rate at which the labeled dCTP is consumed and replaced by unlabeled dCTP can be determined. This provides a direct measure of the turnover rate of the dCTP pool, offering insights into the dynamics of nucleotide metabolism under different cellular conditions.

Elucidation of Cellular DNA Synthesis Rates and Related Metabolic Flux

2'-Deoxycytidine-2',2'-d2 is an invaluable tracer for directly measuring the rate of new DNA synthesis. As cells proliferate, they incorporate nucleotides into their newly synthesized DNA. By supplying 2'-Deoxycytidine-2',2'-d2 in the culture medium, the deuterium label becomes a permanent marker in the DNA of replicating cells. The rate of incorporation of this label into the genomic DNA is directly proportional to the rate of DNA synthesis.

This can be quantified by isolating genomic DNA after a specific period of labeling and analyzing the isotopic enrichment of deoxycytidine using mass spectrometry. This method provides a dynamic measure of DNA replication and can be used to assess the effects of various stimuli, such as growth factors or drugs, on cell proliferation. The data obtained from these tracing experiments can be integrated into metabolic flux models to provide a comprehensive, quantitative understanding of the flow of metabolites through the interconnected pathways of nucleotide metabolism and DNA synthesis.

Advanced Applications and Future Directions in Research

Development of Novel Chemical Probes and Biosensors Utilizing Deuterated Nucleosides

Deuterated nucleosides, including 2'-Deoxycytidine-2',2'-d2, are invaluable as chemical probes for elucidating the intricate structural and mechanistic details of nucleic acids. scienceopen.com The substitution of hydrogen with deuterium (B1214612) at specific positions on the ribose or deoxyribose sugar moiety can significantly reduce the complexity of Nuclear Magnetic Resonance (NMR) spectra, aiding in the structural analysis of DNA and RNA. scienceopen.com This isotopic labeling allows researchers to discern the mechanistic details of nucleic acid cleavage and to quantitatively determine which hydrogen atoms are abstracted by agents like the hydroxyl radical. scienceopen.com Such studies provide otherwise unobtainable information, contributing to a more detailed understanding of DNA damage induced by ionizing radiation. scienceopen.com

Furthermore, the inherent selectivity of enzymes is being harnessed to develop novel biosensors for the detection and quantification of nucleosides and their analogs. nih.gov Enzymes like deoxyribonucleoside kinases (dNKs) exhibit distinct kinetic profiles for various native and unnatural nucleosides. nih.gov By monitoring the enzymatic conversion of these substrates, highly specific and sensitive biosensor systems can be created. nih.gov These enzyme-based biosensors offer a simpler, more rapid, and cost-effective alternative to traditional analytical methods like chromatography coupled with mass spectrometry. nih.gov Future developments in this area may focus on creating multi-enzyme biosensors capable of simultaneously identifying and quantifying multiple nucleosides in complex biological mixtures, a significant advancement for therapeutic drug monitoring and diagnostics. nih.gov

The development of chemical probes extends to creating "mutated" chemicals to investigate proteins or cellular states. mskcc.org These chemical tools can be labeled with fluorescent tags, biotin, or radioisotopes to facilitate their use in various biological techniques such as microscopy, flow cytometry, and mass spectrometry. mskcc.org

Integration with Multi-Omics Approaches for Systems Biology

The advent of "multi-omics" — the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data — provides a holistic view of biological systems. thermofisher.com Deuterium labeling, in an approach sometimes termed "Deuteromics," is a powerful tool within this framework, allowing for the simultaneous exploration of multiple metabolic pathways. thermofisher.commetsol.com By administering deuterium oxide (D₂O), researchers can trace the incorporation of deuterium into various biomolecules, including the non-essential amino acids that are precursors for newly synthesized proteins. biorxiv.org This enables the measurement of turnover rates for a wide range of substrates, even those with slow turnover, such as fatty acids in adipose tissue or amino acids in collagen. metsol.com

This stable isotope labeling is particularly advantageous as deuterium oxide is non-radioactive, inexpensive, and maintains a long steady-state, making it ideal for studying synthesis rates of both fast and slow turnover targets. metsol.com The integration of deuterium labeling with multi-omics provides a more comprehensive understanding of how genetic information is translated into cellular function and how this is affected by various perturbations. ucsd.edu The ability to track the flow of atoms through metabolic networks offers a dynamic perspective that complements the static snapshots provided by traditional omics approaches. thermofisher.com This integrated approach is crucial for systems biology, which aims to formulate mathematical models that describe the structure of a system and its response to perturbations. ucsd.edu

Future directions will likely involve the refinement of analytical techniques to enhance the sensitivity and resolution of deuterium detection in complex biological samples. nih.gov This will enable a more detailed mapping of metabolic fluxes and a deeper understanding of the interplay between different molecular layers in health and disease. drugdiscoverynews.com

Computational Modeling and Simulation Informed by Deuterium Labeling Data

Deuterium labeling provides critical experimental data that can inform and validate computational models and simulations of nucleic acid structure and dynamics. Solid-state deuterium NMR spectra of specifically deuterated DNA fibers, for instance, can be simulated to deduce microscopic information about the orientation of base pairs and the disorder of the helix axis. acs.org These simulations, which can employ methods like Monte Carlo, allow for the calculation of spectral line shapes that can be compared with experimental data. acs.org This approach has been successfully used to explain the 2H NMR spectra of oriented DNA films and to develop a more comprehensive picture of DNA conformation and dynamics, complementing data from X-ray crystallography. acs.org

Hydrogen-deuterium exchange (HDX) monitored by mass spectrometry (HDX-MS) is another powerful technique that provides insights into the conformational dynamics of biomolecules. nih.govanr.fr The rates of exchange between backbone amide hydrogens and solvent deuterium are sensitive to the local structural environment. nih.gov This experimental data can be integrated with molecular dynamics (MD) simulations to generate and refine atomistic structural ensembles of proteins and nucleic acids. nih.goved.ac.uk By fitting the simulated deuterium uptake to the experimental HDX-MS data, researchers can quantify the fractional populations of different conformational states. nih.gov

Q & A

Basic Research Questions

Q. How can 2'-Deoxy Cytidine-2',2'-d2 be synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves deuterium incorporation at the 2' position via catalytic exchange or enzymatic methods under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and H NMR) to confirm deuterium placement and purity. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) is critical for verifying molecular weight and isotopic enrichment (≥98 atom% D). Liquid chromatography (HPLC) with UV detection ensures chemical stability and absence of degradation products .

Q. What safety precautions are necessary when handling this compound in experimental settings?

- Methodological Answer : Follow OSHA HCS guidelines: use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct experiments in a fume hood to avoid inhalation of aerosols. Store the compound in a dry, inert environment at -20°C to prevent decomposition. In case of spills, mechanically collect the material and dispose of it as hazardous waste. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .

Q. What analytical techniques are most effective for quantifying isotopic purity in this compound?

- Methodological Answer : Isotopic purity is best assessed via H NMR (deuterium integration) and isotope ratio mass spectrometry (IRMS). For routine quality control, tandem MS (MS/MS) with selected reaction monitoring (SRM) can detect isotopic impurities at parts-per-million (ppm) levels. Cross-validate results using elemental analysis (EA) for carbon, hydrogen, and nitrogen content .

Advanced Research Questions

Q. How does deuteration at the 2' position influence the compound’s stability in aqueous buffers at varying pH levels?

- Methodological Answer : Stability studies should compare deuterated vs. non-deuterated analogs using accelerated degradation tests (e.g., 40°C, 75% humidity). Monitor hydrolysis rates via HPLC-UV at pH 3–8. Kinetic isotope effects (KIEs) may reduce degradation in deuterated samples due to stronger C-D bonds. Data analysis requires Arrhenius modeling to extrapolate shelf-life under standard conditions .

Q. What methodological considerations are critical when using this compound in NMR-based studies of DNA replication mechanisms?

- Methodological Answer : Optimize NMR parameters (e.g., H-H decoupling) to minimize signal overlap. Use deuterated solvents (e.g., DO) to suppress background noise. For dynamic studies, employ H relaxation dispersion to probe base-pair opening kinetics. Validate findings with molecular dynamics (MD) simulations parameterized for deuterium’s mass difference .

Q. How can researchers resolve contradictions in reported deuterium isotope effects (IEs) on enzymatic incorporation of this compound into DNA?

- Methodological Answer : Systematically test IEs across polymerases (e.g., Taq vs. Klenow fragment) using stopped-flow kinetics. Control for buffer composition (Mg concentration) and temperature. Use radiolabeled dNTPs (e.g., P) to quantify incorporation efficiency. Statistical analysis via ANOVA can identify confounding variables (e.g., enzyme processivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.